molecular formula C12H9NaO5S2 B12644123 Sodium 3-phenylsulphonylbenzenesulphonate CAS No. 39616-92-7

Sodium 3-phenylsulphonylbenzenesulphonate

Cat. No.: B12644123
CAS No.: 39616-92-7
M. Wt: 320.3 g/mol
InChI Key: AOHSPBYZNKDLIV-UHFFFAOYSA-M
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Description

Sodium 3-phenylsulphonylbenzenesulphonate is an organosulfur compound with the molecular formula C₁₂H₉NaO₅S₂ and a molecular weight of 320.31663 g/mol . This compound is known for its unique structural properties, which include a phenylsulfonyl group attached to a benzenesulfonate moiety. It is commonly used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-phenylsulphonylbenzenesulphonate typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-phenylsulphonylbenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 3-phenylsulphonylbenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-phenylsulphonylbenzenesulphonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-phenylsulphonylbenzenesulphonate is unique due to its dual sulfonate groups, which enhance its reactivity and stability compared to other sulfonates. This makes it particularly useful in applications requiring strong sulfonating agents .

Properties

CAS No.

39616-92-7

Molecular Formula

C12H9NaO5S2

Molecular Weight

320.3 g/mol

IUPAC Name

sodium;3-(benzenesulfonyl)benzenesulfonate

InChI

InChI=1S/C12H10O5S2.Na/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1

InChI Key

AOHSPBYZNKDLIV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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